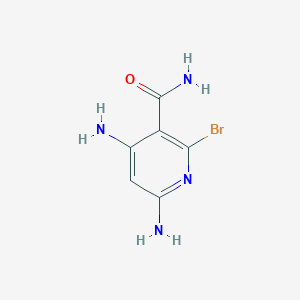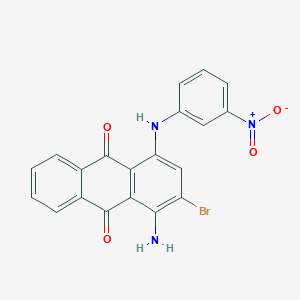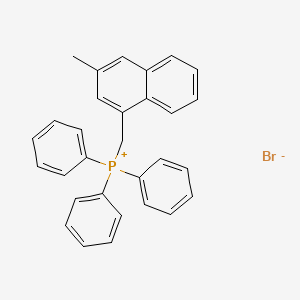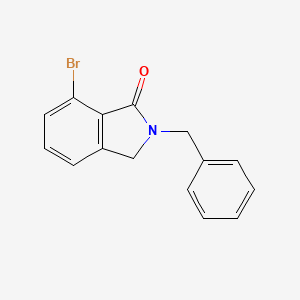
4,6-Diamino-2-bromonicotinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,6-Diamino-2-bromonicotinamide is a chemical compound with the molecular formula C6H7BrN4O It is a derivative of nicotinamide, where the bromine atom is substituted at the 2-position of the pyridine ring, and amino groups are present at the 4 and 6 positions
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-diamino-2-bromonicotinamide typically involves the bromination of 4,6-diaminonicotinamide. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is usually carried out in an organic solvent such as acetic acid or dichloromethane under controlled temperature conditions to ensure selective bromination at the 2-position.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. The use of safer and more environmentally friendly brominating agents may also be considered to comply with industrial safety and environmental regulations.
化学反応の分析
Types of Reactions
4,6-Diamino-2-bromonicotinamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and alkyl halides. These reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted nicotinamide derivatives, while coupling reactions can produce biaryl compounds.
科学的研究の応用
4,6-Diamino-2-bromonicotinamide has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, including inhibitors of specific enzymes and receptors.
Material Science: The compound can be used in the preparation of metal-organic frameworks (MOFs) and coordination polymers, which have applications in catalysis, gas storage, and separation.
Biological Studies: It is used in the study of biological pathways and mechanisms, particularly those involving nicotinamide derivatives.
Industrial Applications: The compound can be used in the synthesis of dyes, pigments, and other specialty chemicals.
作用機序
The mechanism of action of 4,6-diamino-2-bromonicotinamide depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors. For example, it can inhibit the activity of certain kinases or phosphodiesterases by binding to their active sites. The presence of the bromine atom and amino groups allows for specific interactions with the target molecules, leading to the desired biological effects.
類似化合物との比較
Similar Compounds
4,6-Diaminonicotinamide: Lacks the bromine atom and has different reactivity and applications.
4,6-Diamino-2-chloronicotinamide: Similar structure but with a chlorine atom instead of bromine, leading to different chemical properties and reactivity.
4,6-Diamino-2-mercaptopyrimidine: Contains a sulfur atom instead of bromine, used in different applications such as metal chelation and catalysis.
Uniqueness
4,6-Diamino-2-bromonicotinamide is unique due to the presence of the bromine atom, which imparts distinct chemical reactivity and allows for specific interactions in biological and chemical systems. This uniqueness makes it valuable in the synthesis of specialized compounds and materials with tailored properties.
特性
分子式 |
C6H7BrN4O |
|---|---|
分子量 |
231.05 g/mol |
IUPAC名 |
4,6-diamino-2-bromopyridine-3-carboxamide |
InChI |
InChI=1S/C6H7BrN4O/c7-5-4(6(10)12)2(8)1-3(9)11-5/h1H,(H2,10,12)(H4,8,9,11) |
InChIキー |
QCKPYSFCTMMJPB-UHFFFAOYSA-N |
正規SMILES |
C1=C(C(=C(N=C1N)Br)C(=O)N)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[4,6-Bis(4-bromoanilino)-1,3,5-triazin-2-yl]glycine](/img/structure/B13139524.png)
phosphanium bromide](/img/structure/B13139527.png)

![Benzenesulfonamide,N-[(2R,3S)-3-amino-2-hydroxy-4-phenylbutyl]-N-(2-methylpropyl)-4-nitro-](/img/structure/B13139543.png)


![Ethyl 3-(1H-benzo[d]imidazol-2-yl)benzoate](/img/structure/B13139558.png)




![6-Amino-2,3-diphenylbenzo[g]quinoxaline-5,10-dione](/img/structure/B13139575.png)
![disodium;[(2R)-3-heptadecanoyloxy-2-hydroxypropyl] phosphate](/img/structure/B13139578.png)
